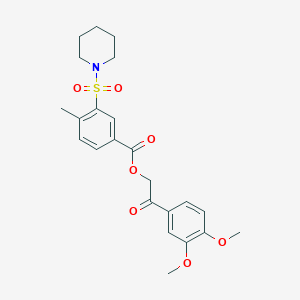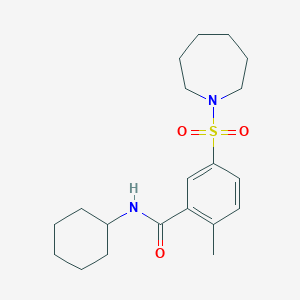![molecular formula C9H13N3O2S3 B285346 4-({[3-(Methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)morpholine](/img/structure/B285346.png)
4-({[3-(Methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[3-(Methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)morpholine, also known as MTAM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-({[3-(Methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)morpholine has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, this compound has been studied for its ability to inhibit plant growth, making it a potential herbicide. In material science, this compound has been studied for its potential applications in the development of new materials, such as polymers.
Mecanismo De Acción
4-({[3-(Methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)morpholine works by inhibiting the activity of certain enzymes in the body, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). By inhibiting these enzymes, this compound can reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, and inhibiting plant growth. In addition, this compound has been shown to have a low toxicity profile, making it a potentially safe compound for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-({[3-(Methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)morpholine is its low toxicity profile, which makes it a potentially safe compound for use in lab experiments. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are a number of future directions for research on 4-({[3-(Methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)morpholine, including:
1. Further studies on the anti-inflammatory and anti-tumor properties of this compound, with a focus on its potential as a new drug candidate.
2. Studies on the potential use of this compound as a herbicide, with a focus on its effectiveness and safety.
3. Studies on the potential use of this compound in material science, with a focus on its properties as a polymer.
4. Further studies on the mechanism of action of this compound, with a focus on its interactions with enzymes in the body.
5. Studies on the potential use of this compound in combination with other compounds, such as chemotherapy drugs, to enhance their effectiveness.
Métodos De Síntesis
4-({[3-(Methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)morpholine can be synthesized using a multi-step process that involves the reaction of morpholine with 2-chloroacetyl chloride, followed by the reaction of the resulting product with sodium hydrosulfide and methylthiosemicarbazide. The final step involves the reaction of the intermediate product with thionyl chloride and morpholine.
Propiedades
Fórmula molecular |
C9H13N3O2S3 |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C9H13N3O2S3/c1-15-8-10-9(17-11-8)16-6-7(13)12-2-4-14-5-3-12/h2-6H2,1H3 |
Clave InChI |
HROMBTOSYFJDHG-UHFFFAOYSA-N |
SMILES |
CSC1=NSC(=N1)SCC(=O)N2CCOCC2 |
SMILES canónico |
CSC1=NSC(=N1)SCC(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Chloro-2-methyl-5-(3-toluidinosulfonyl)phenoxy]acetamide](/img/structure/B285265.png)
![2-{4-Chloro-2-methyl-5-[(3-pyridinylamino)sulfonyl]phenoxy}acetamide](/img/structure/B285266.png)
![2-[4-Chloro-2-methyl-5-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B285267.png)
![2-{4-Chloro-2-methyl-5-[(4-phenoxyanilino)sulfonyl]phenoxy}acetamide](/img/structure/B285269.png)
![2-(4-Chloro-2-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenoxy)acetamide](/img/structure/B285270.png)
![2-{4-Chloro-5-[(3,4-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B285272.png)
![2-{4-Chloro-5-[(2,5-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B285273.png)
![2,4-Dichloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid](/img/structure/B285277.png)
![N-cyclohexyl-5-[(isopropylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B285279.png)
![Ethyl 1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B285280.png)
![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285281.png)

![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285284.png)

